An In-depth Technical Guide to the Physicochemical Properties of N-(3-nitrophenyl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-nitrophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-nitrophenyl)acrylamide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways.
Core Physicochemical Properties
N-(3-nitrophenyl)acrylamide, with the CAS Number 17090-15-2, is an aromatic amide. Its structure features an acrylamide group attached to a benzene ring substituted with a nitro group at the meta position.[1][2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of N-(3-nitrophenyl)acrylamide. Where experimental data for the target molecule is unavailable, values for closely related compounds or predicted values are provided and clearly indicated.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [1][4] |
| CAS Number | 17090-15-2 | [1][4] |
| Melting Point | Not available. (N-(4-nitrophenyl)acrylamide: 172 °C) | [5] |
| Boiling Point | Not available. (Predicted for a similar compound: 521.6±50.0 °C) | [6] |
| Solubility | Soluble in water, alcohol, and acetone. Insoluble in benzene and heptanes (for acrylamide). | [7] |
| pKa | Not available. (Predicted for a similar compound: 13.74±0.70) | [6] |
| LogP | 1.7193 (Predicted) | [4] |
Experimental Protocols
Synthesis of N-(3-nitrophenyl)acrylamide
A general method for the synthesis of N-aryl acrylamides can be adapted from the synthesis of related bis(3-(4-nitrophenyl)acrylamide) derivatives.[8] This typically involves the reaction of an acryloyl chloride with the corresponding aniline in the presence of a base.
Materials:
-
3-Nitroaniline
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve 3-nitroaniline (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by filtering off the triethylamine hydrochloride salt and evaporating the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the synthesized N-(3-nitrophenyl)acrylamide.
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks: [8][9][10]
-
N-H stretching: A peak in the range of 3100-3300 cm⁻¹.
-
C=O stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹.
-
N-H bending and C-N stretching (Amide II): A peak in the region of 1600-1500 cm⁻¹.
-
C=C stretching (alkene): A peak around 1640-1600 cm⁻¹.
-
NO₂ stretching (asymmetric and symmetric): Two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Signals: [8]
-
Amide proton (N-H): A singlet in the range of δ 10-11 ppm.
-
Aromatic protons: A series of multiplets in the aromatic region (δ 7-9 ppm).
-
Vinyl protons (-CH=CH₂): A set of doublets of doublets in the range of δ 5.5-7.0 ppm.
Expected ¹³C NMR Signals: [8]
-
Carbonyl carbon (C=O): A signal around δ 165-170 ppm.
-
Aromatic carbons: Signals in the range of δ 110-150 ppm.
-
Vinyl carbons (-CH=CH₂): Signals in the range of δ 120-140 ppm.
Biological Activity and Signaling Pathways
Acrylamide and its derivatives are known to exhibit a range of biological activities, including cytotoxicity and potential antimicrobial and anticancer properties.[8] The toxicity of acrylamides is often attributed to their electrophilic nature, allowing them to react with biological nucleophiles.[11][12]
The nitro group in N-(3-nitrophenyl)acrylamide can also play a significant role in its biological effects. Nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates that can lead to cellular damage, including DNA adduction.
A potential signaling pathway involved in the cytotoxicity of acrylamide is the activation of the NLRP3 inflammasome through oxidative and endoplasmic reticulum stress, which is mediated by the MAPK signaling pathway.[13] Acrylamide has also been shown to induce apoptosis.[14][15]
Visualization of Potential Signaling Pathway
The following diagram illustrates a potential signaling pathway for acrylamide-induced cytotoxicity.
References
- 1. N-(3-Nitrophenyl)acrylamide | CymitQuimica [cymitquimica.com]
- 2. 17090-15-2|N-(3-Nitrophenyl)acrylamide|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 298217-73-9 CAS MSDS (N-(3,4-DIMETHYLPHENYL)-3-(3-NITROPHENYL)ACRYLAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
